![molecular formula C16H25N5O B6139467 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6139467.png)
4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, also known as PP2A inhibitor, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor works by binding to the catalytic subunit of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, blocking its activity. This leads to the accumulation of phosphorylated proteins, which can activate pro-apoptotic pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor has also been shown to have other biochemical and physiological effects. It has been implicated in the regulation of insulin signaling, which could have implications for the treatment of diabetes. It has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor is its specificity for 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, which makes it a useful tool for studying the role of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine in various biological processes. However, its potency and specificity can also be a limitation, as it may not be effective in inhibiting other phosphatases. Additionally, the toxicity of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor can be a concern, as it can cause cell death in non-cancer cells at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor. One area of interest is the development of more potent and selective inhibitors that can target specific isoforms of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine. Another area of interest is the investigation of the role of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine in other diseases, such as neurodegenerative diseases and diabetes. Finally, the development of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor as a therapeutic agent for cancer treatment is an ongoing area of research.
Métodos De Síntesis
The synthesis of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor involves the reaction of 4-butyryl-1-piperazinecarboxylic acid with 6-chloro-2-(1-pyrrolidinyl)pyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of protein phosphatase 2A (4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine), which is a tumor suppressor protein that regulates cell growth and division. By inhibiting 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor can cause cancer cells to undergo apoptosis, or programmed cell death, leading to the suppression of tumor growth.
Propiedades
IUPAC Name |
1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-2-5-16(22)21-10-8-20(9-11-21)15-12-14(17-13-18-15)19-6-3-4-7-19/h12-13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLSGMSQVXGLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.